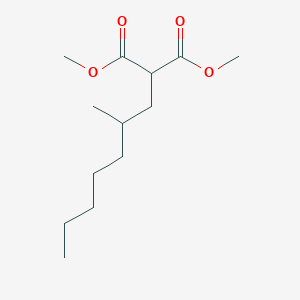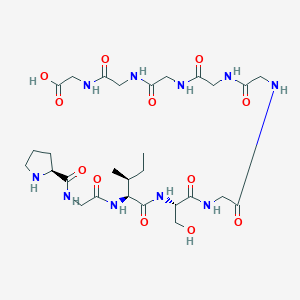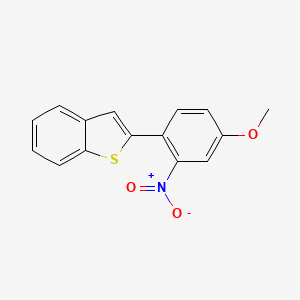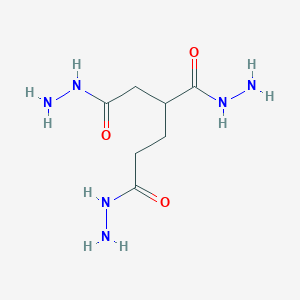![molecular formula C22H25NO4 B14239749 3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide CAS No. 551963-72-5](/img/structure/B14239749.png)
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide is an organic compound with the molecular formula C22H25NO4 It is a benzamide derivative known for its unique chemical structure, which includes a methoxy group, a cyclopentyl ring, and a methoxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The initial step involves the preparation of the 2-methoxybenzoyl chloride by reacting 2-methoxybenzoic acid with thionyl chloride under reflux conditions.
Cyclopentylamine Addition: The 2-methoxybenzoyl chloride is then reacted with cyclopentylamine in the presence of a base such as triethylamine to form the intermediate N-[1-(2-methoxybenzoyl)cyclopentyl]amine.
Final Coupling Reaction: The final step involves the coupling of the intermediate with 3-methoxy-2-methylbenzoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methoxy-2-methylbenzoic acid.
Reduction: Formation of 3-methoxy-2-methylbenzyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of both methoxy and benzoyl groups, along with the cyclopentyl ring, imparts distinct chemical and biological properties that differentiate it from other benzamide derivatives.
Propiedades
Número CAS |
551963-72-5 |
|---|---|
Fórmula molecular |
C22H25NO4 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
3-methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide |
InChI |
InChI=1S/C22H25NO4/c1-15-16(10-8-12-18(15)26-2)21(25)23-22(13-6-7-14-22)20(24)17-9-4-5-11-19(17)27-3/h4-5,8-12H,6-7,13-14H2,1-3H3,(H,23,25) |
Clave InChI |
BQOVDQXWEMLGMG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)
![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)

![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)

![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)

![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)



![2-Cyano-5,5-bis[4-(dimethylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14239757.png)

![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
